1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt
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Overview
Description
1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt is a complex organic compound. It is characterized by the presence of a naphthalene ring substituted with sulfonic acid groups and an azo linkage to a methoxy-substituted aniline derivative. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt typically involves the following steps:
Diazotization: The aniline derivative is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is further sulfonated using sulfuric acid to introduce the sulfonic acid groups.
Neutralization: The final product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used for the diazotization and coupling reactions.
Continuous Flow Systems: Continuous flow systems may be employed for sulfonation to ensure consistent product quality.
Purification: The product is purified using crystallization or filtration techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced azo compounds.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins and nucleic acids, altering their structure and function.
Pathways Involved: It can affect cellular pathways related to oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt: Similar structure but lacks the azo linkage and methoxy group.
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt: Contains similar sulfonic acid groups but different substitution pattern on the naphthalene ring.
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt is unique due to its specific azo linkage and methoxy substitution, which confer distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
65151-34-0 |
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Molecular Formula |
C18H16N3NaO10S3 |
Molecular Weight |
553.5 g/mol |
IUPAC Name |
sodium;7-[[3-methoxy-4-(sulfomethylamino)phenyl]diazenyl]-3-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H17N3O10S3.Na/c1-31-17-8-13(4-5-16(17)19-10-32(22,23)24)21-20-12-3-2-11-6-14(33(25,26)27)9-18(15(11)7-12)34(28,29)30;/h2-9,19H,10H2,1H3,(H,22,23,24)(H,25,26,27)(H,28,29,30);/q;+1/p-1 |
InChI Key |
YOXWZQPRKMWRPC-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)[O-])NCS(=O)(=O)O.[Na+] |
Origin of Product |
United States |
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